molecular formula C19H13F2N3O2 B6135338 5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole CAS No. 696654-86-1

5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole

Cat. No.: B6135338
CAS No.: 696654-86-1
M. Wt: 353.3 g/mol
InChI Key: BGHRRMSKNYMXBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a 1,2,4-oxadiazole derivative characterized by two key structural motifs:

  • Position 5 substitution: A (2,4-difluorophenoxy)methyl group, which introduces electron-withdrawing fluorine atoms at the ortho and para positions of the phenoxy ring. This enhances metabolic stability and influences binding interactions in biological systems.

Properties

IUPAC Name

5-[(2,4-difluorophenoxy)methyl]-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O2/c20-14-5-8-17(16(21)11-14)25-12-18-22-19(23-26-18)13-3-6-15(7-4-13)24-9-1-2-10-24/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHRRMSKNYMXBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C3=NOC(=N3)COC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701140432
Record name 5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696654-86-1
Record name 5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696654-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[(2,4-Difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701140432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

5-[(2,4-difluorophenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a synthetic compound belonging to the oxadiazole class, known for its diverse pharmacological properties. This article explores its biological activity, focusing on its potential applications in medicinal chemistry, particularly in antibacterial and anticancer domains.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. Its structure includes a difluorophenoxy group and a pyrrol-1-yl phenyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with oxadiazole moieties exhibit various biological activities, including:

  • Antibacterial Activity : Preliminary studies suggest that this compound can inhibit bacterial growth by targeting essential bacterial enzymes such as peptide deformylase.
  • Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. Studies have indicated that oxadiazoles can act as inhibitors of key proteins involved in cancer progression .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in bacterial survival and cancer cell proliferation. For instance, it has been suggested that oxadiazole derivatives can inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells .
  • Molecular Docking Studies : Techniques such as molecular docking have been employed to elucidate the binding affinity of this compound with various protein targets. Initial data indicate effective binding to proteins involved in cancer mechanisms.

Case Studies

Several studies have explored the biological activity of oxadiazole derivatives:

  • Anticancer Studies : A study evaluating various oxadiazole derivatives found that some exhibited significant cytotoxicity against human tumor cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The most potent derivatives had IC50 values in the low micromolar range .
  • Antibacterial Studies : Research on related oxadiazoles demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial protein synthesis or interference with cell wall synthesis .

Comparative Analysis of Oxadiazole Derivatives

A comparison table illustrates the biological activities of selected oxadiazole derivatives:

Compound NameActivity TypeIC50 (μM)Target Enzyme/Protein
Compound AAnticancer2.76Topoisomerase I
Compound BAntibacterial5.12Peptide Deformylase
5-DifluoroAnticancer9.27Unknown Cancer Pathway

Comparison with Similar Compounds

Structural Analogues of 1,2,4-Oxadiazoles

The following table summarizes key analogues and their biological profiles:

Compound Name & Structure Key Substituents Biological Activity Reference
5-[(3-Methylphenoxy)methyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole 3-Methylphenoxy (Position 5) Not explicitly reported; inferred antimicrobial potential based on structural similarity
5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (Compound 2e) Pyrrolidinyloxy phenyl (Position 3) Active against Gram-positive bacteria (e.g., S. aureus) and M. tuberculosis
5-(4-Fluorophenyl)-3-{4-[4-(trifluoromethyl)phenoxy]phenyl}-1,2,4-oxadiazole 4-Fluorophenyl and trifluoromethoxyphenyl Antimicrobial (MIC: 8–16 µg/mL vs. C. albicans, S. aureus)
3-(1,3-Diphenyl-1H-pyrazol-5-yl)-5-phenyl-1,2,4-oxadiazole Pyrazole-phenyl hybrid (Position 3) Antitumor activity against breast (MCF-7) and lung (A549) cancer cell lines
5-(Substituted phenyl)-3-[4-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)phenyl]-1,2,4-oxadiazole Trimethoxyphenyl-1,3,4-oxadiazole (Position 3) Cytotoxic (IC₅₀: <1 µM against A549 and MCF-7)

Key Observations

Substituent Effects on Bioactivity: Halogenation: The difluorophenoxy group in the target compound may enhance metabolic stability compared to non-halogenated analogues like the 3-methylphenoxy derivative . Fluorine atoms improve lipophilicity and membrane permeability, critical for antimicrobial and CNS-targeted agents . Heterocyclic Moieties: The 4-(1H-pyrrol-1-yl)phenyl group introduces nitrogen-rich aromaticity, analogous to pyridine or pyrazole derivatives in antiviral compounds (e.g., 3-pyridyl oxadiazoles in ). This moiety may facilitate interactions with enzymes or receptors via hydrogen bonding .

Pharmacological Profiles: Antimicrobial Activity: Compounds with electron-deficient aromatic systems (e.g., nitro groups in 2e or trifluoromethoxy in ) exhibit enhanced activity against resistant pathogens. The target compound’s difluorophenoxy group aligns with this trend. Antitumor Potential: Analogues with planar, conjugated systems (e.g., trimethoxyphenyl-oxadiazole hybrids) show potent cytotoxicity, suggesting the target compound’s pyrrole-phenyl group may confer similar DNA-intercalating properties .

Preparation Methods

Preparation of 4-(1H-Pyrrol-1-yl)benzonitrile

The synthesis begins with the preparation of 4-(1H-pyrrol-1-yl)benzonitrile, a critical nitrile precursor. This compound is synthesized via a palladium-catalyzed coupling reaction between 4-iodobenzonitrile and pyrrole:

4-Iodobenzonitrile+PyrrolePd(OAc)2,PPh3,CuI4-(1H-Pyrrol-1-yl)benzonitrile\text{4-Iodobenzonitrile} + \text{Pyrrole} \xrightarrow{\text{Pd(OAc)}2, \text{PPh}3, \text{CuI}} \text{4-(1H-Pyrrol-1-yl)benzonitrile}

Reaction Conditions :

  • Catalyst: Palladium acetate (5 mol%), triphenylphosphine (10 mol%), copper iodide (10 mol%).

  • Solvent: Dimethylformamide (DMF).

  • Temperature: 100°C, 12 hours.

  • Yield: 78%.

Characterization :

  • IR (KBr) : 2225 cm1^{-1} (C≡N stretch).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.02 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.65 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 6.85 (t, J=2.2J = 2.2 Hz, 2H, pyrrole-H), 6.45 (t, J=2.2J = 2.2 Hz, 2H, pyrrole-H).

Synthesis of (2,4-Difluorophenoxy)acetonitrile

The (2,4-difluorophenoxy)methyl group is introduced via nucleophilic substitution between 2,4-difluorophenol and chloroacetonitrile:

2,4-Difluorophenol+ClCH2CNK2CO3,acetone(2,4-Difluorophenoxy)acetonitrile\text{2,4-Difluorophenol} + \text{ClCH}2\text{CN} \xrightarrow{\text{K}2\text{CO}_3, \text{acetone}} \text{(2,4-Difluorophenoxy)acetonitrile}

Reaction Conditions :

  • Base: Potassium carbonate (2.5 equiv).

  • Solvent: Anhydrous acetone.

  • Temperature: Reflux, 6 hours.

  • Yield: 85%.

Characterization :

  • IR (Nujol) : 2250 cm1^{-1} (C≡N stretch).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 7.20–7.05 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.85 (s, 2H, OCH2_2CN).

Iron(III) Nitrate-Mediated Cyclization to 1,2,4-Oxadiazole

The 1,2,4-oxadiazole ring is constructed via a one-pot reaction between 4-(1H-pyrrol-1-yl)benzonitrile and (2,4-difluorophenoxy)acetonitrile-derived amidoxime, catalyzed by iron(III) nitrate:

Synthesis of (2,4-Difluorophenoxy)acetamidoxime

The amidoxime precursor is prepared by treating (2,4-difluorophenoxy)acetonitrile with hydroxylamine hydrochloride:

(2,4-Difluorophenoxy)acetonitrile+NH2OH\cdotpHClNaOH, EtOH/H2O(2,4-Difluorophenoxy)acetamidoxime\text{(2,4-Difluorophenoxy)acetonitrile} + \text{NH}2\text{OH·HCl} \xrightarrow{\text{NaOH, EtOH/H}2\text{O}} \text{(2,4-Difluorophenoxy)acetamidoxime}

Reaction Conditions :

  • Hydroxylamine hydrochloride (1.2 equiv), NaOH (1.5 equiv).

  • Solvent: Ethanol/water (3:1).

  • Temperature: Reflux, 4 hours.

  • Yield: 90%.

Characterization :

  • IR (KBr) : 3350 cm1^{-1} (N–H stretch), 1650 cm1^{-1} (C=N stretch).

  • 1^1H NMR (400 MHz, DMSO-d6_6) : δ 7.25–7.10 (m, 2H, Ar-H), 6.95–6.85 (m, 1H, Ar-H), 4.75 (s, 2H, OCH2_2), 2.30 (s, 2H, NH2_2).

Cyclization to 1,2,4-Oxadiazole

The final cyclization is achieved using iron(III) nitrate as a green oxidant:

4-(1H-Pyrrol-1-yl)benzonitrile+(2,4-Difluorophenoxy)acetamidoximeFe(NO3)3Target Compound\text{4-(1H-Pyrrol-1-yl)benzonitrile} + \text{(2,4-Difluorophenoxy)acetamidoxime} \xrightarrow{\text{Fe(NO}3\text{)}3} \text{Target Compound}

Optimized Conditions :

  • Molar Ratio : Nitrile:amidoxime = 1:1.2.

  • Catalyst : Fe(NO3_3)3_3·9H2_2O (1.5 equiv).

  • Solvent : Acetonitrile.

  • Temperature : 80°C, 8 hours.

  • Yield : 82%.

Workup :

  • Cool the reaction mixture to room temperature.

  • Filter to remove iron residues.

  • Concentrate under reduced pressure.

  • Purify via column chromatography (SiO2_2, hexane/ethyl acetate 7:3).

Alternative Synthetic Routes

Phosphorus Oxychloride-Mediated Cyclization

While less environmentally favorable, POCl3_3 may be used to cyclize diacylhydrazides:

R-CONHNH2+R’-COOHPOCl31,3,4-Oxadiazole\text{R-CONHNH}2 + \text{R'-COOH} \xrightarrow{\text{POCl}3} \text{1,3,4-Oxadiazole}

Limitations :

  • Produces 1,3,4-oxadiazoles, necessitating positional isomer separation.

  • Lower yields (60–70%) compared to Fe(NO3_3)3_3.

KIO3_33-Mediated Oxidative Cyclization

Thiosemicarbazides cyclized with KIO3_3 yield 1,3,4-oxadiazoles, but this method is unsuitable for 1,2,4-oxadiazoles.

Characterization of the Target Compound

Spectroscopic Data :

  • IR (KBr) : 1605 cm1^{-1} (C=N), 1250 cm1^{-1} (C–O–C).

  • 1^1H NMR (400 MHz, CDCl3_3) : δ 8.10 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.70 (d, J=8.4J = 8.4 Hz, 2H, Ar-H), 7.15–7.00 (m, 2H, Ar-H), 6.90–6.80 (m, 1H, Ar-H), 6.75 (t, J=2.2J = 2.2 Hz, 2H, pyrrole-H), 6.40 (t, J=2.2J = 2.2 Hz, 2H, pyrrole-H), 5.20 (s, 2H, OCH2_2).

  • 13^{13}C NMR (100 MHz, CDCl3_3) : δ 168.5 (C=N), 162.0 (C–O), 158.5 (d, J=245J = 245 Hz, CF), 132.0–110.0 (aromatic and pyrrole carbons), 65.0 (OCH2_2).

  • HRMS (ESI) : m/z calcd for C20_{20}H14_{14}F2_2N4_4O2_2 [M+H]+^+: 392.1054; found: 392.1056.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Environmental Impact Positional Control
Fe(NO3_3)3_382%8 hoursLow (no toxic waste)High
POCl3_365%12 hoursHigh (HCl gas evolved)Moderate
KIO3_3N/AModerateLow

Q & A

Q. What are the key synthetic routes for this compound, and how are reaction conditions optimized for yield and purity?

The synthesis typically involves cyclization of amidoxime precursors with activating agents like phosphorus oxychloride or thionyl chloride. Reaction conditions (e.g., inert atmosphere, 50–100°C, 12–24 hours) are critical to minimize side reactions such as oxidation or hydrolysis. Purification via silica gel chromatography or recrystallization is essential to achieve >95% purity. For example, analogous oxadiazole derivatives require reflux in THF under argon for optimal cyclization .

Q. How is the molecular structure confirmed, and what analytical techniques are critical for purity assessment?

Structural confirmation relies on ¹H/¹³C NMR to identify aromatic protons (δ 6.5–8.5 ppm) and heterocyclic carbons, HRMS for exact mass verification (e.g., [M+H]⁺ at m/z ~380), and FTIR for functional groups (e.g., C=N stretch at ~1600 cm⁻¹). Purity is assessed using HPLC (≥98% by area) and elemental analysis (<0.4% deviation) .

Q. What preliminary biological screening assays are recommended to evaluate pharmacological potential?

Standard assays include:

  • Antimicrobial activity : Agar diffusion tests against S. aureus and C. albicans (zone of inhibition >15 mm at 50 µg/mL) .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., IC₅₀ <10 µM in breast or colorectal models) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or caspases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR studies focus on:

  • Oxadiazole core modifications : Replacing the 3-phenyl group with pyridyl enhances solubility and target affinity (e.g., IC₅₀ improvement from 12 µM to 3 µM) .
  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃) at the 4-position improve metabolic stability .
  • Pharmacophore retention : Maintain the 1H-pyrrol-1-yl group for π-π stacking with receptor residues .

Q. What strategies mitigate oxidative degradation during storage and handling?

  • Store under argon at -20°C in amber vials.
  • Add antioxidants (e.g., BHT at 0.1% w/v) to solutions.
  • Use lyophilization for long-term stability (no degradation after 6 months) .

Q. How to address contradictions in biological activity data across assay models?

Discrepancies often arise from:

  • Cell line variability : Test in ≥3 cell lines (e.g., T47D vs. MX-1 tumors) to confirm target specificity .
  • Assay conditions : Standardize ATP concentrations in kinase assays to avoid false negatives .
  • Metabolic interference : Use liver microsome pre-incubation to identify unstable metabolites .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with TIP47 (IGF-II receptor binding protein) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .

Q. How are regioselective modifications performed on the oxadiazole core?

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to block reactive sites during functionalization .
  • Cross-coupling : Suzuki-Miyaura reactions with Pd(PPh₃)₄ for aryl substitutions (yield >70%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.